molecular formula C9H10FNO2S B2718390 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411257-17-3

5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No.: B2718390
CAS No.: 2411257-17-3
M. Wt: 215.24
InChI Key: HAGQDKDOTOYSBY-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of 5-methyl-1,3-dihydroisoindole with a sulfonyl fluoride reagent under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products:

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

    Enzyme Inhibition: The sulfonyl fluoride group is known to inhibit serine proteases, making the compound useful in studying enzyme mechanisms.

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets often include serine residues in enzymes, which react with the sulfonyl fluoride group to form stable adducts.

Comparison with Similar Compounds

    5-Methyl-1,3-dihydroisoindole-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    5-Methyl-1,3-dihydroisoindole-2-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

Uniqueness:

    Reactivity: The sulfonyl fluoride group in 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is more reactive towards nucleophiles compared to sulfonyl chloride and sulfonamide groups.

    Applications: The unique reactivity of the sulfonyl fluoride group makes this compound particularly useful in enzyme inhibition studies and the development of specific inhibitors.

Properties

IUPAC Name

5-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c1-7-2-3-8-5-11(14(10,12)13)6-9(8)4-7/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGQDKDOTOYSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(C2)S(=O)(=O)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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